4-[(Methylamino)methyl]benzoic acid hydrochloride
Overview
Description
4-[(Methylamino)methyl]benzoic acid hydrochloride is a chemical compound with the CAS Number: 67688-73-7 . It is used as an intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H11NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H . The molecular weight of this compound is 201.65 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.65 .Scientific Research Applications
Crystal Structure and Conformation
Folded Structure of a Cyclic Hexamer of 4-(Methylamino)benzoic Acid in the Crystal A cyclic hexamer of 4-(methylamino)benzoic acid was crystallized, demonstrating a folded conformation with all six N-methylamides adopting a cis (E) conformation. This study highlights the compound's stable conformation in crystal form, offering insights into its potential applications in molecular and materials science (Azumaya et al., 2003).
Structural and Biological Studies
Structural and Biological Studies of Organotin(IV) Derivatives with 2-mercapto-benzoic Acid This research explored organotin(IV) complexes involving 2-mercapto-benzoic acid and assessed their catalytic impact on linoleic acid peroxidation. Although not directly related to 4-[(Methylamino)methyl]benzoic acid hydrochloride, it offers a comparative perspective on the structural and biological properties of similar compounds (Xanthopoulou et al., 2008).
Synthesis and Biological Activity
SYNTHESES AND BIOLOGICAL ACTIVITY OF 2-(4'-DIETHYLSULFONAMIDE PHENYL)-4-SUBSTITUTED AMINOMETHYL- 1,3,4-OXADIAZOLIN-5-THIONES This study focused on the synthesis of a series of compounds involving aminomethylation and evaluated their biological activity. It provides a template for synthetic approaches and biological evaluations relevant to similar compounds like this compound (Havaldar & Khatri, 2006).
Safety and Hazards
Mechanism of Action
Properties
IUPAC Name |
4-(methylaminomethyl)benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCDEISRIQQPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67688-73-7 | |
Record name | Benzoic acid, 4-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67688-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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